molecular formula C9H20N2O B1485769 1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol CAS No. 2169432-27-1

1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol

Cat. No. B1485769
CAS RN: 2169432-27-1
M. Wt: 172.27 g/mol
InChI Key: IJLIQOVLTZEOIG-UHFFFAOYSA-N
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Description

1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol (hereafter referred to as 4-Aminobutyl) is a cyclic organic compound that has been studied due to its potential applications in the fields of science and medicine. It is a chiral molecule that has been found to have several interesting properties, such as its ability to act as a catalyst in certain reactions, its ability to form complexes with other molecules, and its ability to act as a ligand in certain reactions.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthetic Routes to Cyclobutane Derivatives : Research has shown various synthetic routes to cyclobutane derivatives, including sibutramine and its metabolites, demonstrating the chemical versatility of these compounds in organic synthesis (Jeffery et al., 1996).
  • Stereodivergent Syntheses : The stereodivergent syntheses of β-dipeptides incorporating cyclobutane units highlight the ability to control stereochemistry in creating bioactive peptides (Izquierdo et al., 2002).
  • Enantioselective Syntheses : Studies have reported the enantioselective synthesis of intermediates for pharmaceuticals, such as nelfinavir, showcasing the importance of cyclobutane derivatives in the synthesis of complex, biologically active molecules (Ikunaka et al., 2002).
  • Photocyclization Reactions : Photocyclization of alpha-amido alkylaryl ketones to 2-aminocyclobutanols offers insights into reaction mechanisms and stereoselective synthesis techniques (Griesbeck & Heckroth, 2002).

Potential Therapeutic Applications

  • Development of GABA Analogs : Synthesis of novel spiro[2.3]hexane amino acids, as conformationally restricted analogs of γ-aminobutyric acid (GABA), indicates potential applications in modulating GABAergic cascades, which are crucial for various CNS disorders (Yashin et al., 2017).
  • Antiviral Applications : The synthesis and evaluation of cyclobutyl analogs of nucleosides have explored their potential as antiviral agents, although specific activities vary and may require further investigation to harness their full therapeutic potential (Boumchita et al., 1990).

Advanced Material and Method Development

  • Cyclobutane as a Structural Unit : The diastereo- and enantioselective synthesis of aminocyclobutanes and aminocyclopropanes highlights the structural significance of cyclobutane in synthesizing biologically active compounds with high stereochemical control (Feng et al., 2019).

properties

IUPAC Name

1-[(4-aminobutylamino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c10-6-1-2-7-11-8-9(12)4-3-5-9/h11-12H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLIQOVLTZEOIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNCCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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